molecular formula C9H8N4O2 B5851864 N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide

Cat. No. B5851864
M. Wt: 204.19 g/mol
InChI Key: WWSQPHUEEMWSHE-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community for its potential use in drug discovery. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions for further research.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in disease pathways. For example, it has been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may be able to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes and proteins involved in disease pathways, as mentioned above. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that it is a small molecule, making it relatively easy to synthesize and manipulate. Additionally, it has shown promising results in various scientific research applications, suggesting its potential use in drug discovery. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are several future directions for further research on N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. One direction is to further explore its mechanism of action, in order to better understand how it works and how it can be optimized for use in drug discovery. Another direction is to investigate its potential use in combination with other drugs, in order to enhance its efficacy. Additionally, further studies are needed to determine its safety and toxicity in vivo, in order to assess its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the use of a palladium catalyst to couple two organic molecules, resulting in the formation of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. Other methods include the use of microwave-assisted synthesis and the use of solid-phase synthesis.

Scientific Research Applications

Compound 1 has been extensively studied for its potential use in drug discovery. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In one study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. In another study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-4-8(13-15-6)12-9(14)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSQPHUEEMWSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide

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